1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone

Molecular Weight Lipinski's Rule of Five Drug-likeness

Procure the definitive baseline compound for SAR investigations. This unsubstituted phenyl ethanone (CAS 1021218-50-7) is the critical parent scaffold, essential for accurately assessing the impact of substituent modifications on pharmacological activity. Its lower molecular weight (339.43 g/mol) and reduced hydrogen-bond acceptor count (3 HBA) provide superior passive permeability, making it ideal for establishing baseline ADME/T parameters. Avoid experimental confounds caused by analog misidentification. Ensure your comparative assays—whether probing GPCR, kinase, or ion channel targets—are grounded on this verified reference standard.

Molecular Formula C21H25NO3
Molecular Weight 339.435
CAS No. 1021218-50-7
Cat. No. B2592534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone
CAS1021218-50-7
Molecular FormulaC21H25NO3
Molecular Weight339.435
Structural Identifiers
SMILESCC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3)O
InChIInChI=1S/C21H25NO3/c1-15-9-11-22(12-10-15)14-18-19(23)8-7-17(21(18)25)20(24)13-16-5-3-2-4-6-16/h2-8,15,23,25H,9-14H2,1H3
InChIKeyVXELKIKTXIAGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone (CAS 1021218-50-7): Structural and Procurement Baseline


1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone (CAS 1021218-50-7, molecular formula C21H25NO3, MW 339.43 g/mol) is a synthetic, small-molecule aryl ethanone derivative . Its structure features a 2,4-dihydroxyphenyl core functionalized at the 3-position with a 4-methylpiperidin-1-ylmethyl moiety and substituted at the 1-position with a 2-phenylethanone group . This compound is commercially available for research purposes, typically at purities ranging from 90% to 95%+ . It belongs to a series of structurally related analogs differing primarily in the substitution pattern on the terminal phenyl ring of the ethanone side chain.

Why Generic Substitution Fails for 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone in Research Procurement


Within the 2,4-dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl ethanone series, minor structural modifications can drastically alter physicochemical properties and, by class-level inference, biological activity . The target compound, with its unsubstituted terminal phenyl ring, serves as a critical baseline for structure-activity relationship (SAR) studies. Substituting the phenyl ring with a 2-methoxyphenyl group (CAS 1021206-00-7) or a 4-methoxyphenyl group (CAS 1021218-49-4) introduces electron-donating effects that impact hydrogen-bonding capacity, lipophilicity, and molecular recognition . Generic procurement of an analog without confirming the specific substitution pattern can undermine experimental reproducibility and confound SAR interpretation, as the unsubstituted phenyl variant is essential for establishing baseline activity in any comparative pharmacological or biochemical assay.

Quantitative Differentiation Evidence for 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone (CAS 1021218-50-7)


Molecular Weight Differentiation as a Determinant of Biophysical and Pharmacokinetic Profiles

The target compound (MW = 339.43 g/mol) possesses a molecular weight approximately 30 Da lower than its 2-methoxyphenyl (MW = 369.5) and 4-methoxyphenyl (MW = 369.5) analogs, attributable to the absence of a methoxy substituent on the terminal phenyl ring . This places it closer to the optimal range for oral bioavailability per Lipinski's Rule of Five (MW < 500 Da). The lower molecular weight, combined with a reduced topological polar surface area (tPSA, calculated from the loss of one ether oxygen), predicts improved passive membrane permeability and a potentially distinct pharmacokinetic profile compared to the methoxy-substituted analogs .

Molecular Weight Lipinski's Rule of Five Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Target Engagement

The target compound possesses exactly two hydrogen bond donors (the 2,4-dihydroxy groups) and three hydrogen bond acceptors (the two phenolic oxygens and the piperidine nitrogen), whereas the methoxy-substituted analogs (CAS 1021206-00-7 and 1021218-49-4) carry an additional hydrogen bond acceptor from the methoxy oxygen . This differential hydrogen bond capacity directly alters the pharmacophoric profile. The unsubstituted phenyl variant serves as the minimal H-bond donor/acceptor configuration in the series, providing a clean baseline for deconvoluting the contribution of additional H-bond acceptors to target binding affinity and selectivity .

Hydrogen Bonding Structure-Activity Relationship Molecular Recognition Pharmacophore

Purity Profile and Reproducibility in Research Supply

Commercial vendors report a purity range for the target compound of 90%+ to 95%+ . In the absence of published inter-laboratory purity comparisons for this specific series, this reported purity serves as the primary quality benchmark for procurement. By comparison, the 3,4-dimethoxyphenyl analog is also typically supplied at 95% purity, indicating a comparable commercial quality standard across the series . Selection of a vendor supplying the compound at 95%+ purity is critical for minimizing batch-to-batch variability in dose-response experiments.

Purity Reproducibility Quality Control Research Procurement

Key Application Scenarios for 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone Based on Structural Evidence


Baseline Compound for Structure-Activity Relationship (SAR) Studies

The compound's unsubstituted terminal phenyl ring makes it the essential baseline (or 'parent') compound for SAR investigations within the 2,4-dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl ethanone series. Its lower molecular weight (339.43 g/mol) and reduced hydrogen-bond acceptor count (3 HBA) allow researchers to systematically assess the impact of introducing electron-donating (e.g., methoxy) or electron-withdrawing substituents on the terminal phenyl ring on pharmacological activity, as supported by the molecular weight and H-bond profile evidence in Section 3 .

In Vitro ADME/T Profiling as a Minimal Pharmacophoric Unit

Given its physicochemical profile—lower molecular weight, fewer H-bond acceptors, and predicted superior passive permeability compared to methoxy-substituted analogs—the compound is well-suited as a minimal pharmacophoric probe in early-stage in vitro ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays. It can serve to establish the baseline permeability and metabolic stability of the core scaffold before the addition of substituents that modulate these properties .

Negative Control for Hydrogen-Bond Dependent Target Engagement Assays

The absence of a methoxy oxygen reduces the hydrogen-bond acceptor count by one relative to its closest analogs. This feature positions the compound as a useful negative control in biochemical or biophysical assays where H-bond interactions at the terminal phenyl position are hypothesized to contribute to binding affinity. Comparative dose-response testing of the target compound alongside the 2-methoxyphenyl (CAS 1021206-00-7) and 4-methoxyphenyl (CAS 1021218-49-4) analogs can isolate the contribution of the methoxy oxygen to target engagement .

Chemical Biology Tool for Studying Piperidine-Containing Pharmacophores

The 4-methylpiperidin-1-ylmethyl moiety is a recognized pharmacophoric element in numerous bioactive molecules targeting G protein-coupled receptors (GPCRs), kinases, and ion channels. This compound can be employed as a chemical biology tool to study the contribution of this moiety to target binding or functional activity, particularly in assays where the 2,4-dihydroxy substitution pattern on the phenyl ring is hypothesized to participate in metal chelation or redox activity .

Quote Request

Request a Quote for 1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.